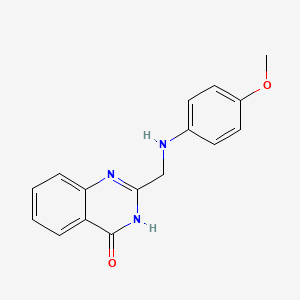

2-(((4-Methoxyphenyl)amino)methyl)quinazolin-4(3H)-one

Description

Properties

Molecular Formula |

C16H15N3O2 |

|---|---|

Molecular Weight |

281.31 g/mol |

IUPAC Name |

2-[(4-methoxyanilino)methyl]-3H-quinazolin-4-one |

InChI |

InChI=1S/C16H15N3O2/c1-21-12-8-6-11(7-9-12)17-10-15-18-14-5-3-2-4-13(14)16(20)19-15/h2-9,17H,10H2,1H3,(H,18,19,20) |

InChI Key |

KCJZWTQYSSBKDW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)NCC2=NC3=CC=CC=C3C(=O)N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((4-Methoxyphenyl)amino)methyl)quinazolin-4(3H)-one typically involves the reaction of 4-methoxyaniline with quinazolin-4(3H)-one derivatives. One common method includes the use of a copper-mediated tandem C(sp2)–H amination reaction . This reaction can be carried out using N-(quinolin-8-yl)benzamide and amidine hydrochlorides as starting materials, with 8-aminoquinoline serving as a removable bidentate directing group .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that utilize readily available starting materials and efficient catalytic systems. The use of copper-mediated reactions is advantageous due to their simplicity and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

2-(((4-Methoxyphenyl)amino)methyl)quinazolin-4(3H)-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinazolinone derivatives with different substituents.

Reduction: Reduction reactions can modify the quinazolinone core, leading to the formation of dihydroquinazolinones.

Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the aromatic ring and the quinazolinone core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.

Major Products Formed

The major products formed from these reactions include various substituted quinazolinones, which can exhibit enhanced biological activities .

Scientific Research Applications

2-(((4-Methoxyphenyl)amino)methyl)quinazolin-4(3H)-one has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential as an antimicrobial and antitumor agent.

Industry: It is used in the development of agrochemicals and other industrial applications.

Mechanism of Action

The mechanism of action of 2-(((4-Methoxyphenyl)amino)methyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, quinazolinone derivatives are known to inhibit the activity of certain enzymes, such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The compound may also induce apoptosis in cancer cells by disrupting mitochondrial function and increasing reactive oxygen species (ROS) levels .

Comparison with Similar Compounds

(1) Substituent Effects on Activity

- Methoxy vs. However, the hydroxybenzyl group confers stronger antiviral activity due to hydrogen bonding with viral proteins .

- Hydrazine Derivatives : Introducing hydrazine moieties (e.g., compound A3 in ) enhances analgesic potency by forming stable Schiff bases with target enzymes like cyclooxygenase (COX) .

- Halogenation : Chlorine at position 7 () or nitro groups at position 6 () increase electron-withdrawing effects, improving receptor binding in antihypertensive and cytotoxic applications .

(2) Pharmacological Profiles

- Analgesic Activity: The target compound’s 4-methoxyphenylamino-methyl group provides moderate activity, while 2-methyl or hydrazine-substituted derivatives () show superior efficacy due to enhanced enzyme inhibition .

- Antiviral Activity : The target compound lacks reported antiviral effects, whereas 2-(4-hydroxybenzyl) analogs inhibit tobacco mosaic virus (TMV) replication via EC50 values of ~100 µg/mL .

Biological Activity

2-(((4-Methoxyphenyl)amino)methyl)quinazolin-4(3H)-one is a member of the quinazolinone family, which has garnered attention for its diverse biological activities. Quinazolinones are recognized for their potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-(((4-Methoxyphenyl)amino)methyl)quinazolin-4(3H)-one is C16H16N2O2. The compound features a quinazolinone core with a methoxy-substituted phenyl group, which contributes to its unique chemical properties.

The biological activity of quinazolinone derivatives, including 2-(((4-Methoxyphenyl)amino)methyl)quinazolin-4(3H)-one, is primarily attributed to their ability to interact with various molecular targets:

- Enzyme Inhibition : These compounds can inhibit key enzymes involved in cellular processes, such as tyrosinase, which is crucial for melanin production.

- Receptor Interaction : They may bind to specific receptors, modulating signal transduction pathways that affect cell proliferation and survival.

- Gene Expression Modulation : Quinazolinones can influence gene expression related to inflammatory responses and cancer progression.

Anticancer Activity

Research has indicated that quinazolinone derivatives demonstrate significant anticancer properties. For instance, studies have shown that compounds with similar structures inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 2-(((4-Methoxyphenyl)amino)methyl)quinazolin-4(3H)-one | A549 (Lung Cancer) | 15.5 |

| 2-(4-Methoxyphenyl)-8-methoxyquinazoline-4(3H)-one | MCF-7 (Breast Cancer) | 10.2 |

Antimicrobial Activity

Quinazolinones have also been evaluated for their antimicrobial properties. Studies have demonstrated that 2-(((4-Methoxyphenyl)amino)methyl)quinazolin-4(3H)-one exhibits activity against various bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

Anti-inflammatory Activity

The compound has shown potential in reducing inflammation through inhibition of pro-inflammatory cytokines. In vitro studies revealed that it can significantly decrease levels of TNF-alpha and IL-6 in activated macrophages.

Case Studies

- Antitumor Efficacy : A study investigated the effects of 2-(((4-Methoxyphenyl)amino)methyl)quinazolin-4(3H)-one on human lung cancer cells (A549). The results indicated a dose-dependent reduction in cell viability with an IC50 value of 15.5 µM.

- Antimicrobial Evaluation : Another research focused on the antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound exhibited significant inhibitory effects against Staphylococcus aureus with an MIC of 16 µg/mL.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 2-(((4-Methoxyphenyl)amino)methyl)quinazolin-4(3H)-one, and how can reaction conditions be optimized?

- The synthesis typically involves multi-step reactions, including condensation of substituted amines with quinazolinone precursors. Key steps include:

- Functionalization of the quinazolinone core via nucleophilic substitution or alkylation reactions .

- Optimization of reaction conditions : Solvents like ethanol or dimethyl sulfoxide (DMSO) improve reaction kinetics, while microwave-assisted synthesis reduces reaction time and increases yield compared to conventional heating .

- Purification methods : Recrystallization using methanol/ethanol mixtures ensures high purity .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and regioselectivity .

- X-ray crystallography : Resolves stereochemical ambiguities and validates molecular geometry .

- Mass spectrometry (MS) : Determines molecular weight and fragmentation patterns to verify synthesis .

Q. How are common impurities addressed during synthesis?

- Byproduct mitigation : Use of anhydrous conditions minimizes hydrolysis byproducts .

- Chromatographic purification : Column chromatography with silica gel removes unreacted intermediates .

- Analytical monitoring : Thin-layer chromatography (TLC) tracks reaction progress and identifies impurities .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate pharmacological potential?

- Substituent variation : Compare analogs with modified methoxyphenyl or quinazolinone substituents to assess effects on bioactivity (e.g., anti-inflammatory vs. anticancer activity) .

- Biological assays : Use enzyme inhibition assays (e.g., COX-2) or cell-based models to link structural features (e.g., electron-withdrawing groups) to activity .

- Computational modeling : Molecular docking predicts binding affinities to targets like kinases or receptors, guiding synthetic prioritization .

Q. What strategies reconcile contradictory data on biological activity across studies?

- Assay standardization : Discrepancies in IC₅₀ values (e.g., anti-phytoviral activity in ) may arise from variations in cell lines or incubation times. Cross-validation using multiple assays (e.g., in vitro and in vivo models) is critical .

- Structural analogs : Compare activity of closely related compounds (e.g., 4-methoxyphenyl vs. 3-chlorophenyl derivatives) to identify substituent-specific trends .

Q. How do in silico approaches inform biological target identification?

- Molecular docking : Predicts interactions with targets like COX-2 or phosphoinositide 3-kinases (PI3K) by analyzing binding pocket complementarity .

- Pharmacophore modeling : Identifies essential functional groups (e.g., methoxyphenyl or quinazolinone moieties) for activity .

- ADMET prediction : Evaluates pharmacokinetic properties (e.g., solubility, metabolic stability) to prioritize candidates for in vivo testing .

Q. What in vitro models are suitable for assessing therapeutic efficacy?

- Antioxidant activity : DPPH radical scavenging assays measure free radical neutralization capacity .

- Antimicrobial testing : Broth microdilution assays determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains .

- Anti-inflammatory models : COX-1/COX-2 inhibition assays quantify prostaglandin suppression .

Methodological Considerations

- Data interpretation : Cross-reference spectral data (NMR, MS) with synthetic protocols to confirm structural integrity .

- Controlled experiments : Replicate reactions under varying conditions (e.g., solvent polarity, temperature) to optimize reproducibility .

- Ethical reporting : Disclose assay limitations (e.g., cytotoxicity in healthy cell lines) to contextualize pharmacological claims .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.